molecular formula C13H24O2 B1594364 Methyl dodec-11-enoate CAS No. 29972-79-0

Methyl dodec-11-enoate

Cat. No. B1594364
CAS RN: 29972-79-0
M. Wt: 212.33 g/mol
InChI Key: ZIPHBQHTAWKZCG-UHFFFAOYSA-N
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Description



  • Methyl dodec-11-enoate (CAS Number: 29972-79-0) is an organic compound with the molecular formula C<sub>13</sub>H<sub>24</sub>O<sub>2</sub>.

  • It is also known as methyl 11-dodecenoate .

  • The IUPAC name for this compound is methyl (Z)-11-hexadecenoate .

  • The chemical structure consists of a 13-carbon aliphatic chain with a double bond at the 11th carbon position and an ester functional group.





  • Molecular Structure Analysis



    • Methyl dodec-11-enoate contains a total of 38 bonds: 14 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, and 1 ester bond (aliphatic).





  • Chemical Reactions Analysis



    • Unfortunately, specific chemical reactions involving methyl dodec-11-enoate are not readily available in the retrieved information.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 212.33 g/mol

    • Storage : Sealed and stored at room temperature

    • Boiling Point : Not specified




  • Scientific Research Applications

    Synthesis and Chemical Characterization

    • Methyl dodec-11-enoate, when reacted with cyclopentanone and cyclohexanone, leads to the formation of compounds that have demonstrated antimicrobial activity. Specifically, compounds 5a and 5b show positive results at 100 μg/mL concentration (Rauf & Jahan, 2005).

    Membrane Transformation in Surfactant Systems

    • The compound shows potential in the transformation of membrane fragments to multilamellar vesicles in surfactant systems. This is seen in the context of dioctadecyldimethylammonium bromide (DODAB) membranes swollen with derivatives of methyl dodec-11-enoate, leading to the spontaneous formation of these vesicles (Kępczyński et al., 2010).

    Pharmaceutical Research

    • Methyl dodec-11-enoate-related compounds have been isolated from marine Streptomycetes, leading to the discovery of new butenolides with potential pharmaceutical applications (Mukku et al., 2000).

    Safety And Hazards



    • Safety information is not currently available in the retrieved data. It’s essential to consult reliable sources or safety data sheets for handling precautions and hazards associated with this compound.




  • Future Directions



    • Research on methyl dodec-11-enoate could explore its potential applications in various fields, such as organic synthesis, flavoring, or pharmaceuticals.




    properties

    IUPAC Name

    methyl dodec-11-enoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3H,1,4-12H2,2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZIPHBQHTAWKZCG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)CCCCCCCCCC=C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H24O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90337670
    Record name methyl dodec-11-enoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90337670
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    212.33 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl dodec-11-enoate

    CAS RN

    29972-79-0
    Record name methyl dodec-11-enoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90337670
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    5
    Citations
    AK Hammer, NO Emrich, J Ott, F Birk… - Journal of Agricultural …, 2020 - ACS Publications
    … The fatty acid profile analyses of the resulting mycelia indicated the mass spectrometric fragmentation patterns of methyl dodec-11-enoate (Figure 2). Compared to non-supplemented …
    Number of citations: 9 pubs.acs.org
    HY Shin, SM Lim, SY Bae, SC Oh - Journal of Analytical and Applied …, 2011 - Elsevier
    In recent years, non-catalytic supercritical processes for biodiesel production have been proposed as alternative environmentally friendly technologies. However, conditions of high …
    Number of citations: 103 www.sciencedirect.com
    M Runge, D O'Hagan, G Haufe - Journal of Polymer Science …, 2000 - Wiley Online Library
    … Methyl dodec-11-enoate was prepared from undec-10-en-1-ol by conversion into 1-bromoundec-10-ene (using PPh 3 and bromine), subsequent Grignard reaction with CO 2 and …
    Number of citations: 15 onlinelibrary.wiley.com
    R De Bruycker, SP Pyl, MF Reyniers… - AIChE …, 2015 - Wiley Online Library
    A tool for the generation of decomposition schemes of large molecules has been developed. These decomposition schemes contain radicals which can be eliminated from the model …
    Number of citations: 11 aiche.onlinelibrary.wiley.com
    M Berube, F Kamal, J Roy, D Poirier - Synthesis, 2006 - thieme-connect.com
    A new methodology for preparing terminal olefins in good yield by dehydrohalogenation of primary alkyl iodide with tetrabutylammonium fluoride in dimethyl sulfoxide at room …
    Number of citations: 15 www.thieme-connect.com

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